

Relebactam's Efficacy Against ESBL and AmpC-Producing Strains: A Comparative Guide

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Compound of Interest		
Compound Name:	Relebactam sodium	
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For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β -lactamases (ESBLs) and AmpC β -lactamases, pose a significant threat to global public health. This guide provides a detailed comparison of the in vitro effectiveness of Relebactam, a diazabicyclooctane β -lactamase inhibitor, in combination with imipenem, against these challenging pathogens. Data from various studies are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.

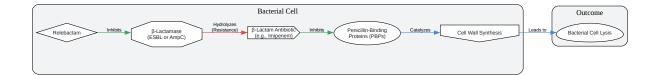
Mechanism of Action and Resistance

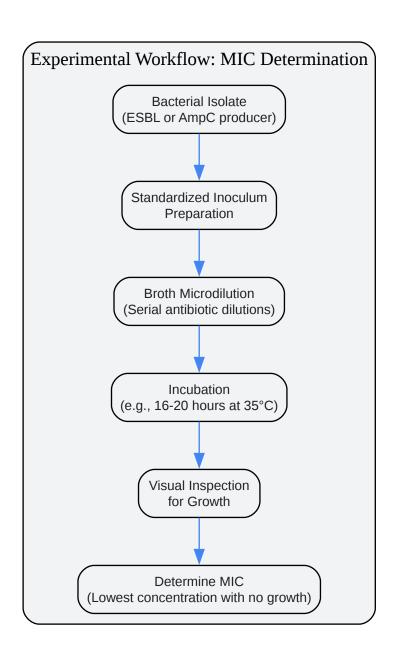
ESBLs, often plasmid-encoded, readily hydrolyze most penicillins and cephalosporins.[1][2][3] AmpC β -lactamases, which can be chromosomally or plasmid-mediated, also confer resistance to a broad range of β -lactam antibiotics, including cephamycins, and are typically not inhibited by older β -lactamase inhibitors like clavulanic acid.[3][4][5]

Relebactam restores the activity of imipenem by inactivating a broad spectrum of β-lactamases, including Ambler Class A (such as ESBLs and KPC) and Class C (AmpC) enzymes.[6][7][8] This mechanism effectively overcomes the primary resistance pathway in many ESBL and AmpC-producing strains.

Below is a diagram illustrating the mechanism of β -lactam resistance and the inhibitory action of Relebactam.







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